molecular formula C10H9N3O4 B3402994 Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate CAS No. 1105193-33-6

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate

Cat. No. B3402994
CAS RN: 1105193-33-6
M. Wt: 235.20
InChI Key: QPNFTZGOHPABQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours afforded scaffolds .

Advantages and Limitations for Lab Experiments

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits potent antitumor and anti-inflammatory activity. However, there are also limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate. One area of interest is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another area of interest is the identification of the molecular targets of this compound, which could provide insight into its mechanism of action. In addition, further studies are needed to explore the potential applications of this compound in the treatment of viral infections and other diseases.

Scientific Research Applications

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the influenza virus.

properties

IUPAC Name

methyl 2-(2,4-dioxo-1H-pyrido[3,2-d]pyrimidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-17-7(14)5-13-9(15)8-6(12-10(13)16)3-2-4-11-8/h2-4H,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNFTZGOHPABQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168485
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105193-33-6
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate

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